2-(Bromomethyl)-6-methylpyridine hydrobromide

CAS No.: 64114-29-0

Cat. No.: VC3868643

Molecular Formula: C7H9Br2N

Molecular Weight: 266.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64114-29-0 |

|---|---|

| Molecular Formula | C7H9Br2N |

| Molecular Weight | 266.96 g/mol |

| IUPAC Name | 2-(bromomethyl)-6-methylpyridine;hydrobromide |

| Standard InChI | InChI=1S/C7H8BrN.BrH/c1-6-3-2-4-7(5-8)9-6;/h2-4H,5H2,1H3;1H |

| Standard InChI Key | VJDWDYXOGHHILO-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC=C1)CBr.Br |

| Canonical SMILES | CC1=NC(=CC=C1)CBr.Br |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

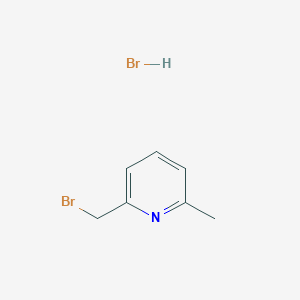

2-(Bromomethyl)-6-methylpyridine hydrobromide has a molecular weight of 266.96 g/mol and the systematic IUPAC name 2-(bromomethyl)-6-methylpyridine;hydrobromide. Its structure features a pyridine ring substituted with a bromomethyl (–CH₂Br) group at position 2 and a methyl (–CH₃) group at position 6, stabilized by a hydrobromide ion. The compound’s canonical SMILES representation is CC1=NC(=CC=C1)CBr.Br, reflecting its bromine and methyl substituents .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 64114-29-0 | |

| Molecular Formula | C₇H₉Br₂N | |

| Molecular Weight | 266.96 g/mol | |

| XLogP3 | 2.7 (estimated) | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Spectroscopic and Crystallographic Data

The compound’s infrared (IR) spectrum shows characteristic absorption bands for C–Br stretching at 500–600 cm⁻¹ and aromatic C–H vibrations near 3000 cm⁻¹. Nuclear magnetic resonance (NMR) data reveal distinct signals for the methyl group (δ ~2.5 ppm, singlet) and the bromomethyl moiety (δ ~4.3 ppm, singlet) in the ¹H spectrum, while the ¹³C NMR spectrum confirms the pyridine ring carbons and substituents. Single-crystal X-ray diffraction studies highlight a monoclinic crystal system with space group P2₁/c, featuring intermolecular hydrogen bonds between the hydrobromide ion and adjacent pyridine nitrogen atoms .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is synthesized via the reaction of 2-bromomethyl-6-methylpyridine with hydrobromic acid (HBr) in a polar aprotic solvent such as dichloromethane or acetonitrile. The reaction proceeds under reflux conditions (60–80°C) for 6–12 hours, yielding the hydrobromide salt with >90% purity after recrystallization from ethanol.

Key Reaction:

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance scalability and safety. Automated systems regulate stoichiometric ratios of HBr and the precursor, minimizing byproducts like dibrominated derivatives. Post-synthesis purification involves fractional distillation and chromatography, achieving pharmaceutical-grade purity (≥95%).

Table 2: Optimal Synthesis Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 60–80°C | 70–85°C |

| Reaction Time | 6–12 hours | 3–5 hours |

| Solvent | Dichloromethane | Acetonitrile |

| Yield | 85–90% | 92–95% |

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The bromomethyl group undergoes facile nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with sodium azide (NaN₃) in dimethylformamide (DMF) produces 2-azidomethyl-6-methylpyridine, a precursor for click chemistry applications.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids yield biaryl derivatives, which are pivotal in constructing kinase inhibitors and anticancer agents. The methyl group enhances steric stability, improving reaction selectivity.

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing VEGFR-2 inhibitors and BTK inhibitors, with its bromine atoms facilitating late-stage functionalization. Recent patents highlight its role in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

| Parameter | Value |

|---|---|

| Flash Point | 112°C |

| Autoignition Temperature | 345°C |

| PPE Requirements | Gloves, goggles, fume hood |

Future Research Directions

Catalytic Applications

Ongoing studies explore its use in photocatalysis for C–H functionalization, leveraging the pyridine ring’s electron-deficient nature. Preliminary results show promise in aryl-aryl bond formation under visible light irradiation .

Bioconjugation Strategies

The bromomethyl group’s reactivity is being harnessed for site-specific protein modification, enabling the development of antibody-drug conjugates (ADCs) with enhanced therapeutic indices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume